molecular formula C17H20N2O B11849595 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol

Cat. No.: B11849595
M. Wt: 268.35 g/mol
InChI Key: AQHLSWMDFBMRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyridine moiety through a series of substitution and coupling reactions. The final step often involves the reduction of a ketone or aldehyde intermediate to yield the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The quinoline and pyridine rings can be reduced under specific conditions.

    Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetaldehyde or 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetic acid.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-1(2H)-one derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring that have comparable chemical reactivity and applications.

Uniqueness

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is unique due to the combination of quinoline and pyridine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3

InChI Key

AQHLSWMDFBMRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.